![molecular formula C23H25N5O3S2 B1225882 1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1225882.png)
1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone
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Overview
Description
1-(2,3-dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone is a member of triazoles.
Scientific Research Applications
Structural and Theoretical Analysis
- The compound's structure has been analyzed using techniques like IR, NMR, UV spectra, and X-ray diffraction methods. Theoretical studies using Density Functional Theory have provided insights into the molecule's vibrational assignments, molecular orbital energies, and other properties (Ç. Y. Ataol & Ö. Ekici, 2014).
Synthesis and Transformations
- There's significant research into the synthesis and transformation of related compounds. This includes studies on cycloaddition reactions, transformations into different acids, and methods like the Wilgerodt-Kindler approach (N. Pokhodylo, R. Savka, V. Matiichuk & N. D. Obushak, 2009).
Condensation Reactions
- The compound has been used in condensation reactions with various nucleophiles, expanding its utility in synthetic chemistry (V. B. Halnor, N. Dalvi, N. Joshi, C. Gill & B. Karale, 2006).
Antiviral Activities
- Research has been conducted on derivatives of this compound for their potential antiviral activities, highlighting its relevance in medicinal chemistry (F. Attaby, A. Elghandour, M. A. Ali & Yasser M. Ibrahem, 2006).
Complex Formation
- The compound forms complexes with elements like HgCl2, showing its potential in coordination chemistry (A. Castiñeiras, I. García-Santos & Manuel Saa, 2018).
Non-Cyanide Synthesis
- It is used in non-cyanide synthesis methods, offering safer and more environmentally friendly approaches to chemical synthesis (D. Kopchuk, I. L. Nikonov, A. Krinochkin, I. Kovalev, G. V. Zyryanov, V. Rusinov & O. Chupakhin, 2017).
Fungicidal Activity
- Certain derivatives exhibit fungicidal activity, suggesting applications in agriculture and plant protection (H. Mao, Hong Song & De-Qing Shi, 2013).
Corrosion Inhibition
- The compound has been studied for its role as a corrosion inhibitor, indicating its potential in material science and engineering (Q. Jawad, A. Hameed, M. Abood, A. Al-amiery, L. M. Shaker, A. Kadhum & M. Takriff, 2020).
properties
Molecular Formula |
C23H25N5O3S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[4-methyl-5-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C23H25N5O3S2/c1-26-22(18-8-10-19(11-9-18)33(30,31)27-13-4-5-14-27)24-25-23(26)32-16-21(29)28-15-12-17-6-2-3-7-20(17)28/h2-3,6-11H,4-5,12-16H2,1H3 |
InChI Key |
VMCJBYOKXRANAM-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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